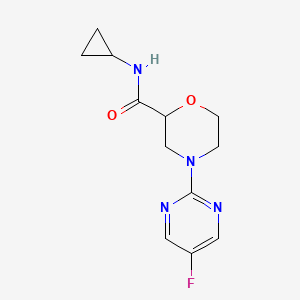

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

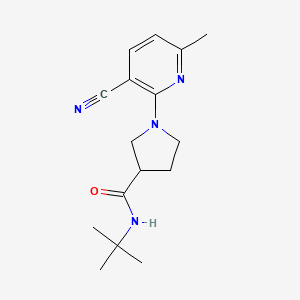

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is a synthetic organic compound that features a morpholine ring substituted with a cyclopropyl group and a 1,3,4-thiadiazole moiety

Mecanismo De Acción

Target of Action

The primary target of N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria . It catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity .

Biochemical Pathways

The inhibition of the urease enzyme disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can affect the pH balance within the microorganism, as the production of ammonia typically leads to an increase in pH . The downstream effects of this disruption can vary depending on the specific microorganism, but it generally leads to a decrease in the microorganism’s virulence .

Pharmacokinetics

The compound’s ability to inhibit the urease enzyme suggests that it can effectively reach its target within the microorganism

Result of Action

The result of the compound’s action is a decrease in the virulence of urease-positive microorganisms . By inhibiting the urease enzyme, the compound disrupts the microorganism’s ability to regulate its internal pH, which can lead to a decrease in its ability to cause disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its ability to inhibit the urease enzyme . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound and affect its efficacy

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide typically involves the following steps:

1

Propiedades

IUPAC Name |

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-7-13-14-11(18-7)15-4-5-17-9(6-15)10(16)12-8-2-3-8/h8-9H,2-6H2,1H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMKTUJILGGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCOC(C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469925.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B6469933.png)

![N-tert-butyl-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469968.png)

![methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469976.png)

![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)

![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469998.png)

![N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470004.png)

![N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470009.png)

![5-ethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6470012.png)